N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide

Description

Chemical Classification and Nomenclature

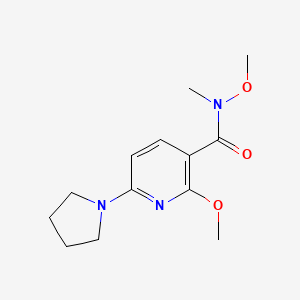

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide belongs to the pyridinecarboxamide class of organic compounds, specifically categorized as a substituted nicotinamide derivative. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates it as N,2-dimethoxy-N-methyl-6-(pyrrolidin-1-yl)pyridine-3-carboxamide, reflecting its structural foundation based on the pyridine ring system. This classification places the compound within the broader category of heterocyclic aromatic compounds containing nitrogen atoms as heteroatoms within the ring structure.

The molecular structure demonstrates several key functional groups that define its chemical identity. The presence of two methoxy groups (-OCH3) at the N-position and 2-position of the pyridine ring creates distinct electronic and steric properties compared to unsubstituted nicotinamide. The incorporation of a pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, at the 6-position introduces additional structural complexity and potential sites for intermolecular interactions. The methylation of the amide nitrogen further modifies the compound's chemical behavior and potential biological activity patterns.

The compound's molecular weight of 265.31 grams per mole reflects the cumulative mass contribution of its constituent atoms: carbon (13 atoms), hydrogen (19 atoms), nitrogen (3 atoms), and oxygen (3 atoms). The molecular descriptor number MFCD15530258 serves as a unique identifier in chemical databases, facilitating accurate identification and cross-referencing across various research platforms and commercial suppliers.

Historical Context in Nicotinamide Derivative Research

The development of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide must be understood within the broader historical context of nicotinamide derivative research, which has evolved significantly since the initial discovery of nicotinamide's biological importance. Nicotinamide, also known as niacinamide, was first identified as the amide form of vitamin B3 and has served as a crucial scaffold for medicinal chemistry research. The historical progression of nicotinamide derivative development reflects systematic efforts to enhance biological activity, improve pharmacological properties, and create compounds with specialized functions.

The evolution of nicotinamide derivatives has followed several key developmental pathways. Early research focused on simple methylation patterns, as exemplified by compounds such as N-methylnicotinamide and 1-methylnicotinamide, which demonstrated how modest structural modifications could significantly alter biological activity and metabolic pathways. N-methylnicotinamide, characterized by the molecular formula C7H8N2O, emerged as an important metabolite of nicotinamide metabolism in liver tissue, providing insights into how structural modifications affect biological processing.

The progression toward more complex derivatives, including dimethylated variants such as N,N-dimethylnicotinamide (C8H10N2O), demonstrated the feasibility of multiple substitution patterns on the nicotinamide scaffold. These developments established important precedents for the systematic exploration of more sophisticated derivatives. The incorporation of heterocyclic substituents, as seen in compounds like the pyrrolidine-containing N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide, represents a more recent advancement in this field, reflecting modern synthetic capabilities and structure-activity relationship understanding.

Research into nicotinamide derivatives has been particularly influenced by the recognition that nicotinamide serves as a precursor to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, essential cofactors in cellular metabolism. This understanding has driven efforts to create derivatives that might modulate these pathways or exhibit enhanced stability and bioavailability compared to the parent compound. The development of compounds with methoxy and pyrrolidine substitutions represents an attempt to create molecules with potentially improved pharmacological profiles while maintaining structural similarity to the biologically active nicotinamide framework.

Structural Significance in Heterocyclic Chemistry

The structural architecture of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide exemplifies several important principles in heterocyclic chemistry, particularly regarding the strategic placement of functional groups to achieve desired chemical and biological properties. The compound's design demonstrates how systematic modification of a well-established heterocyclic scaffold can create molecules with enhanced complexity and potentially unique activity profiles.

The pyridine ring system serves as the central structural framework, providing aromatic stability and electronic properties that are fundamental to the compound's chemical behavior. The incorporation of methoxy groups at specific positions introduces electron-donating characteristics that significantly influence the electronic distribution throughout the molecule. These methoxy substituents create regions of increased electron density, which can affect both chemical reactivity patterns and potential binding interactions with biological targets.

The pyrrolidine ring substitution at the 6-position introduces a saturated nitrogen-containing heterocycle that adds three-dimensional structural complexity to the otherwise planar pyridine system. This pyrrolidine moiety creates opportunities for additional hydrogen bonding interactions and introduces conformational flexibility that may be crucial for biological activity. The five-membered ring structure of pyrrolidine provides a balance between rigidity and flexibility, allowing for specific spatial arrangements while maintaining structural integrity.

The methylation of the amide nitrogen represents a strategic modification that affects both the electronic properties and the hydrogen bonding capabilities of the molecule. This methylation eliminates a potential hydrogen bond donor site while introducing steric bulk that may influence molecular conformations and binding interactions. The combination of N-methylation with the methoxy substitutions creates a unique electronic environment that distinguishes this compound from simpler nicotinamide derivatives.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Pyridine Ring | Aromatic heterocyclic core | Provides stability and electronic framework |

| Methoxy Groups | Electron-donating substituents | Enhances electron density and reactivity |

| Pyrrolidine Ring | Saturated nitrogen heterocycle | Introduces conformational flexibility |

| N-Methylation | Tertiary amide formation | Modifies hydrogen bonding and steric properties |

The overall molecular architecture demonstrates how multiple structural modifications can be combined to create compounds with sophisticated three-dimensional structures and diverse chemical properties. The strategic placement of these functional groups reflects modern understanding of structure-activity relationships in heterocyclic chemistry, where systematic modification of established scaffolds can yield compounds with enhanced or novel properties compared to their parent structures.

Properties

IUPAC Name |

N,2-dimethoxy-N-methyl-6-pyrrolidin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-15(19-3)13(17)10-6-7-11(14-12(10)18-2)16-8-4-5-9-16/h6-7H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSDJNKTGAKORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(N=C(C=C1)N2CCCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as nicotinic acid, methanol, and pyrrolidine.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nicotinic acid derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound shares structural similarities with other nicotinamide and pyridine derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and research findings:

2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide

- CAS # : 1228666-39-4

- Molecular Formula : C₁₂H₁₆FN₃O₂

- Molecular Weight : 253.27 g/mol .

- Key Differences :

- Substitution of the 2-methoxy group with a fluoro atom .

- Reduced molecular weight due to the absence of a methoxy group.

- Implications :

- Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in biological targets.

- Lower molecular weight could improve solubility compared to the parent compound.

(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide

- CAS #: Not provided.

- Molecular Formula : C₂₀H₁₉BrF₄N₄O₃ (calculated from UPLC-MS m/z 468.3 [M+H]+) .

- Key Differences :

- Bromine at position 5 and a trifluoromethoxy-phenyl substituent.

- Hydroxymethyl-pyrrolidine instead of pyrrolidine.

- Hydroxymethyl group introduces polarity, which may influence metabolic stability .

2-Chloro-N-[4-({[6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-pyridinyl]acetyl}amino)phenyl]-6-methylnicotinamide

- CAS # : 689159-39-5

- Molecular Formula : C₂₆H₂₄ClN₅O₂

- Molecular Weight : 473.96 g/mol .

- Key Differences :

- Chloro and methyl substituents on the pyridine ring.

- Dimethylpyrrole-acetyl side chain linked to an aniline group.

- Implications :

Structural and Functional Group Comparison Table

| Compound Name | CAS # | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide | 1228665-95-9 | C₁₃H₁₉N₃O₃ | 265.31 | 2-methoxy, N-methylamide, pyrrolidin-1-yl |

| 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide | 1228666-39-4 | C₁₂H₁₆FN₃O₂ | 253.27 | 2-fluoro, N-methylamide, pyrrolidin-1-yl |

| (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide | N/A | C₂₀H₁₉BrF₄N₄O₃ | ~468.3 | 5-bromo, trifluoromethoxy-phenyl, hydroxymethyl-pyrrolidine |

| 2-Chloro-N-[4-({[6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-pyridinyl]acetyl}amino)phenyl]-6-methylnicotinamide | 689159-39-5 | C₂₆H₂₄ClN₅O₂ | 473.96 | 2-chloro, 6-methyl, dimethylpyrrole-acetyl-aniline |

Biological Activity

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)-nicotinamide (CAS Number: 1228665-95-9) is a synthetic compound belonging to the class of nicotinamides. It has garnered attention due to its potential biological activities, including interactions with various biological macromolecules and implications in pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.

Chemical Structure and Properties

Molecular Formula : C13H19N3O3

Molecular Weight : 265.31 g/mol

CAS Number : 1228665-95-9

Table 1: Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O3 |

| Molecular Weight | 265.31 g/mol |

| CAS Number | 1228665-95-9 |

| Purity | Minimum 95% |

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide exhibits its biological effects primarily through modulation of specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of both methoxy and pyrrolidinyl groups enhances its interaction with biological systems, potentially leading to diverse pharmacological effects.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Neuroprotective Effects : There are indications that this compound could offer neuroprotective benefits, possibly by modulating neuroinflammatory responses.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties in vitro, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)-nicotinamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. Key steps include introducing the pyrrolidine group at the 6-position of the pyridine ring and functionalizing the amide group. Catalytic methods (e.g., palladium-mediated cross-coupling) and solvent polarity (DMF or THF) significantly affect reaction efficiency .

- Data : Reported yields vary (40–70%) depending on the purity of intermediates and reaction time. For example, tert-butyl carbamate intermediates (e.g., tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate) are critical precursors for downstream modifications .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

- Methodology :

- HPLC-MS : To confirm molecular weight (265.31 g/mol) and detect impurities.

- NMR (¹H/¹³C) : To resolve methoxy (δ ~3.3–3.5 ppm) and pyrrolidine (δ ~1.8–2.7 ppm) groups .

- X-ray crystallography : Limited due to lack of reported crystal structures, but computational models (DFT) can predict bond angles and torsional strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.